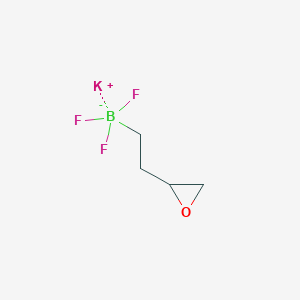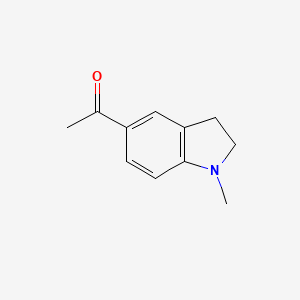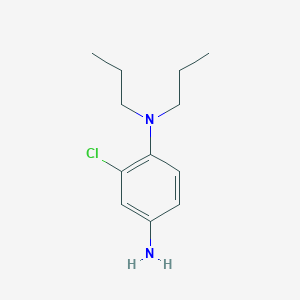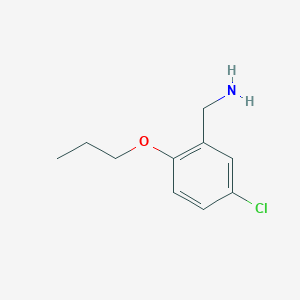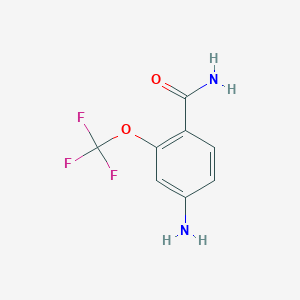
5-(5-Hexylthiophen-2-yl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis and Coupling Reactions
Research on thiophene-2-carbaldehydes, including compounds similar to 5-(5-Hexylthiophen-2-yl)thiophene-2-carbaldehyde, has shown their utility in organic synthesis, particularly in coupling reactions. For example, samarium diiodide has been used to promote the coupling of thiophene-2-carbaldehydes, leading to hydroxyalkylations at the 5-position of thiophene-2-carbaldehyde. This process enables the synthesis of various substituted γ-lactols, demonstrating the compound's potential in creating complex organic molecules (Yang & Fang, 1995).
Fluorescent Sensors
5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, a derivative, has been identified as a novel fluorescent sensor for ferric ions, showing strong fluorescence quenching in the presence of Fe3+ ions while displaying minimal interaction with other metal ions. This specificity and sensitivity highlight the compound's potential in developing selective fluorescent sensors for metal ions, which can be crucial in environmental monitoring and biochemistry (Zhang et al., 2016).
Photovoltaic Devices
The use of hexyl-substituted thiophene-based carbaldehydes in the synthesis of new multi-branched crystalline molecules for organic photovoltaic (OPV) cells has been explored, demonstrating their effectiveness in enhancing the performance of OPV cells. These compounds have been utilized to achieve higher short-circuit current density and open circuit voltage, leading to improved power conversion efficiency. This research underscores the significance of thiophene-based carbaldehydes in the development of renewable energy technologies (Kim et al., 2009).
Antimicrobial Activity
The synthesis and biological evaluation of various arylthiophene-2-carbaldehyde compounds, including their antimicrobial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities, have been reported. These compounds have shown promising results in antibacterial activity against pathogens like Pseudomonas aeruginosa, highlighting their potential in medicinal chemistry and drug development (Ali et al., 2013).
Corrosion Inhibition
Thiophene derivatives, including those structurally related to 5-(5-Hexylthiophen-2-yl)thiophene-2-carbaldehyde, have been investigated as corrosion inhibitors for metals like the 2024-T3 aluminum alloy in hydrochloric acid medium. Their efficiency in protecting metals from corrosion, as well as their adsorption behavior, has been studied, offering insights into their application in materials science and engineering to enhance the durability of metal components (Arrousse et al., 2022).
Propriétés
IUPAC Name |
5-(5-hexylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS2/c1-2-3-4-5-6-12-7-9-14(17-12)15-10-8-13(11-16)18-15/h7-11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOGZRVSDXAVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Hexyl-2,2'-bithiophene-5-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



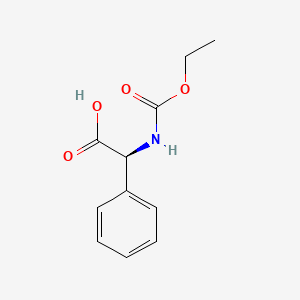


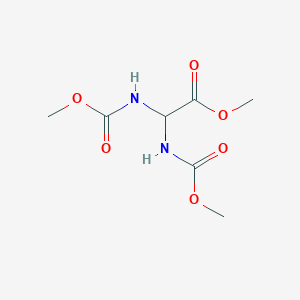
![4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146774.png)
![4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146781.png)
